molecular formula C11H10N4O B3009040 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile CAS No. 1241428-31-8

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile

Cat. No.: B3009040
CAS No.: 1241428-31-8
M. Wt: 214.228
InChI Key: NCIUGYXHXBFGBU-UHFFFAOYSA-N
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Description

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol . This compound features a picolinonitrile core substituted with a methoxy group and an imidazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The methoxy and nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is unique due to its combination of a methoxy group, an imidazole ring, and a picolinonitrile core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile (CAS No. 1241428-31-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.

The molecular formula of this compound is C11_{11}H10_{10}N4_4O, with a molecular weight of 214.22 g/mol. It features a methoxy group and an imidazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H10_{10}N4_4O
Molecular Weight214.22 g/mol
CAS Number1241428-31-8

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. In vitro assays demonstrated that related compounds could reduce the viability of cancer cell lines such as SW480 and HCT116, with IC50_{50} values indicating potent activity against these cells .

One proposed mechanism of action for the biological activity of this compound involves its interaction with metabotropic glutamate receptors (mGluRs). Research suggests that compounds targeting mGluR5 can serve as negative allosteric modulators, potentially benefiting conditions such as schizophrenia and other neurodegenerative disorders . The structural similarity of this compound to known mGluR modulators indicates that it may exhibit similar pharmacological profiles.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data on this compound is limited, related imidazole derivatives typically demonstrate favorable bioavailability and metabolic stability, which are crucial for their therapeutic applications .

Case Studies

A notable case study involved the evaluation of imidazole-based compounds in preclinical models for their efficacy against various cancer types. In these studies, compounds were administered to xenograft models, showing significant tumor reduction and improved survival rates compared to control groups. These findings underscore the potential role of this compound in cancer therapy .

Properties

IUPAC Name

6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8-6-15(7-13-8)10-4-3-9(5-12)14-11(10)16-2/h3-4,6-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIUGYXHXBFGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a mixture of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine (25 g) and zinc cyanide (16.4 g) in DMF (250 mL) was added tetrakis(triphenylphosphine)palladium(0) (2.16 g) at room temperature, and the mixture was stirred at 120° C. for 2 hr. The reaction mixture was allowed to cool to room temperature, and diluted with ethyl acetate and 10% aqueous ammonia solution. The precipitate was collected by filtration, washed with ethyl acetate and dried to give the title compound (17.5 g)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
16.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.16 g
Type
catalyst
Reaction Step Three

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